molecular formula C25H22N4 B15022333 5-(4-Methylphenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine

5-(4-Methylphenyl)-9-(pyrrolidin-1-yl)benzimidazo[2,1-a]phthalazine

Cat. No.: B15022333
M. Wt: 378.5 g/mol
InChI Key: XAOOCSONUQBLEF-UHFFFAOYSA-N
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Description

5-(4-METHYLPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that combines multiple functional groups, making it a subject of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHYLPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole derivatives with pyrrolidine and 4-methylphenyl groups under controlled conditions. The reaction often requires the use of catalysts such as piperidine and solvents like aqueous isopropanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasound-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(4-METHYLPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(4-METHYLPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-METHYLPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-METHYLPHENYL)-9-(1-PYRROLIDINYL)[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its structural complexity and versatility make it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22N4

Molecular Weight

378.5 g/mol

IUPAC Name

5-(4-methylphenyl)-9-pyrrolidin-1-ylbenzimidazolo[2,1-a]phthalazine

InChI

InChI=1S/C25H22N4/c1-17-8-10-18(11-9-17)24-20-6-2-3-7-21(20)25-26-22-13-12-19(28-14-4-5-15-28)16-23(22)29(25)27-24/h2-3,6-13,16H,4-5,14-15H2,1H3

InChI Key

XAOOCSONUQBLEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C4=C(C=CC(=C4)N5CCCC5)N=C3C6=CC=CC=C62

Origin of Product

United States

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